molecular formula C24H29N5O3S B305587 N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No. B305587
M. Wt: 467.6 g/mol
InChI Key: WBLCZKQWXUIXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has shown promising results in treating chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been studied extensively for its potential use in pain management. In

Mechanism of Action

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a selective antagonist of the AT2R, which is involved in the regulation of pain and inflammation. By blocking the AT2R, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide reduces pain and inflammation in the body. The exact mechanism of action of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has also shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. However, N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has some limitations for lab experiments, including its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide. One direction is the development of novel formulations and delivery methods to improve its efficacy and safety. Another direction is the investigation of its potential use in the treatment of other conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide and its potential for clinical use.
Conclusion:
N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a promising small molecule drug that has shown potential for the treatment of chronic pain. It has a selective mechanism of action and has been extensively studied in preclinical models. However, further research is needed to fully understand its mechanism of action and potential for clinical use. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide represents a promising avenue for the development of new treatments for chronic pain and other conditions.

Synthesis Methods

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of a base. The resulting compound is then reacted with 2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl chloride to form the final product. The synthesis of N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been extensively studied for its potential use in pain management. It has shown promising results in preclinical studies for the treatment of neuropathic pain, inflammatory pain, and cancer-related pain. N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has also been studied for its potential use in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.

properties

Product Name

N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C24H29N5O3S/c1-5-17-9-7-8-16(3)22(17)26-21(30)15-33-24-28-27-20(29(24)6-2)14-25-23(31)18-10-12-19(32-4)13-11-18/h7-13H,5-6,14-15H2,1-4H3,(H,25,31)(H,26,30)

InChI Key

WBLCZKQWXUIXCT-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)CNC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.